3-Hydrazinylquinoline hydrochloride
Overview
Description
3-Hydrazinylquinoline hydrochloride is a chemical compound that features a quinoline ring attached to a hydrazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom, which is known for its biological activity and presence in many natural products.
Scientific Research Applications
3-Hydrazinylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the quinoline ring.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the search for antimicrobials is a never-ending task . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylquinoline hydrochloride typically involves the reaction of quinoline-3-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
Starting Materials: Quinoline-3-carbaldehyde and hydrazine hydrate.
Reaction Conditions: Reflux in the presence of hydrochloric acid.
Isolation: Crystallization to obtain the hydrochloride salt.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Azides or nitroso compounds.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Quinoline-3-carbaldehyde: A precursor in the synthesis of 3-Hydrazinylquinoline hydrochloride.
Hydrazine: A simple hydrazine compound used in various chemical reactions.
Uniqueness: this compound is unique due to the combination of the quinoline ring and the hydrazine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
quinolin-3-ylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJSQUHIRFMBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61621-35-0 | |
Record name | Quinoline, 3-hydrazinyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61621-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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